Z-GLU-TYR-OH

概要

説明

This compound is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylglutamyltyrosine typically involves the protection of the amino groups of glutamic acid and tyrosine, followed by coupling the two amino acids. The benzyloxycarbonyl (Z) group is commonly used as a protecting group for the amino group of glutamic acid. The coupling reaction is usually carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction conditions often involve stirring the reaction mixture at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

In industrial settings, the production of benzyloxycarbonylglutamyltyrosine may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The use of automated systems allows for precise control over reaction conditions and efficient production of the desired peptide .

化学反応の分析

Types of Reactions

Z-GLU-TYR-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: The benzyloxycarbonyl group can be reduced to remove the protecting group.

Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Deprotected amino acids.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Z-GLU-TYR-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.

Industry: Utilized in the development of novel materials and as a component in various industrial processes

作用機序

The mechanism of action of benzyloxycarbonylglutamyltyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of bioactive peptides. These peptides can then interact with cellular receptors and modulate various signaling pathways, including those involved in cell growth, differentiation, and apoptosis .

類似化合物との比較

Similar Compounds

Benzyloxycarbonylglutamylphenylalanine: Similar structure but with phenylalanine instead of tyrosine.

Benzyloxycarbonylglutamyltryptophan: Contains tryptophan instead of tyrosine.

Benzyloxycarbonylglutamylserine: Contains serine instead of tyrosine

Uniqueness

Z-GLU-TYR-OH is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and other interactions, making this compound particularly useful in studying protein-ligand interactions and enzyme mechanisms .

生物活性

Z-GLU-TYR-OH, a dipeptide composed of glutamic acid (Glu) and tyrosine (Tyr), has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological functions, mechanisms of action, and relevant studies.

Chemical Structure and Properties

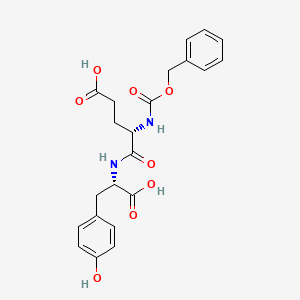

This compound is characterized by the following structure:

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

The compound features a carboxyl group from glutamic acid and a phenolic hydroxyl group from tyrosine, contributing to its biochemical properties.

Biological Activity

1. Enzyme Interactions

this compound exhibits significant interactions with various enzymes, particularly pepsin. It serves as a substrate for pepsin, which is crucial in protein digestion. The interaction facilitates the breakdown of proteins into smaller peptides, thereby enhancing nutrient absorption in the gastrointestinal tract.

2. Antioxidant Properties

Research indicates that dipeptides containing tyrosine, such as this compound, possess antioxidant capabilities. These properties are primarily attributed to the phenolic hydroxyl group of tyrosine, which can scavenge free radicals and reduce oxidative stress .

3. Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects. Tyrosine is a precursor for dopamine synthesis, and its presence in the dipeptide may enhance dopaminergic activity, potentially benefiting conditions such as Parkinson’s disease .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The phenolic hydroxyl group in tyrosine donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzymatic Hydrolysis : The compound's susceptibility to enzymatic cleavage by pepsin aids in its absorption and subsequent biological activity.

- Neurotransmitter Precursor Role : By serving as a precursor for dopamine, this compound may influence neurotransmitter levels and neuronal health.

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various dipeptides, including this compound. Results indicated that this dipeptide exhibited a significant ability to reduce oxidative stress markers in vitro, suggesting potential applications in dietary supplements aimed at combating oxidative damage .

Case Study 2: Neuroprotective Effects in Animal Models

In an animal model simulating Parkinson’s disease, administration of this compound resulted in improved motor function and increased levels of dopamine in the brain. This suggests that the dipeptide may have therapeutic potential for neurodegenerative conditions .

特性

IUPAC Name |

5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUMOZQZGPJGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913078 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

988-75-0 | |

| Record name | NSC89651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。